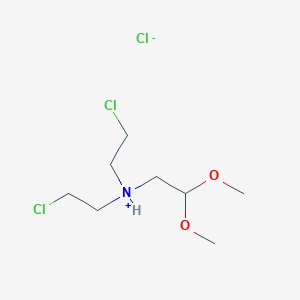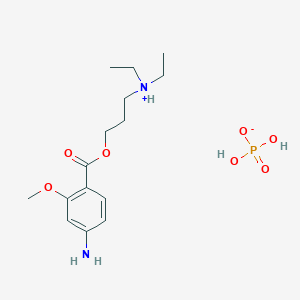
(Bis(2-chloroethyl)amino)acetaldehyde dimethyl acetal hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(2-chloroethyl)amino)acetaldehyde dimethyl acetal hydrochloride, commonly known as BCNU or Carmustine, is a chemotherapeutic agent used in the treatment of various types of cancer. BCNU belongs to the class of alkylating agents, which work by damaging DNA in cancer cells, causing them to die.
Mechanism of Action
BCNU works by damaging DNA in cancer cells, causing them to die. It does this by forming covalent bonds with DNA, which interferes with DNA replication and transcription. This leads to the formation of DNA cross-links, which prevent the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
BCNU has been shown to have several biochemical and physiological effects. It can cause DNA damage, leading to cell death. It can also cause oxidative stress, which can lead to cell damage and death. BCNU has been shown to have immunosuppressive effects, which can increase the risk of infections.
Advantages and Limitations for Lab Experiments
BCNU has several advantages for lab experiments. It is a potent anti-cancer agent, making it useful for studying cancer biology and developing new cancer treatments. BCNU is also relatively stable, making it easy to handle and store.
However, there are also limitations to using BCNU in lab experiments. It is a highly toxic chemical, which can pose a risk to researchers working with it. BCNU can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BCNU. One area of interest is the development of new formulations of BCNU that can improve its efficacy and reduce its toxicity. Another area of interest is the use of BCNU in combination with other chemotherapeutic agents to enhance their effectiveness. Finally, there is interest in using BCNU as a tool for studying cancer biology, including the mechanisms of DNA damage and repair.
Synthesis Methods
The synthesis of BCNU involves the reaction of 2-chloroethylamine hydrochloride with acetaldehyde dimethyl acetal in the presence of a strong base, followed by reaction with bis(chloroethyl)amine hydrochloride. The resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
BCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. BCNU has also been used in combination with other chemotherapeutic agents to enhance their effectiveness.
properties
CAS RN |
102585-25-1 |
|---|---|
Product Name |
(Bis(2-chloroethyl)amino)acetaldehyde dimethyl acetal hydrochloride |
Molecular Formula |
C27H30F2N2O3 |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
bis(2-chloroethyl)-(2,2-dimethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C8H17Cl2NO2.ClH/c1-12-8(13-2)7-11(5-3-9)6-4-10;/h8H,3-7H2,1-2H3;1H |
InChI Key |
UAQGLXYIPMCRLK-UHFFFAOYSA-N |
SMILES |
COC(C[NH+](CCCl)CCCl)OC.[Cl-] |
Canonical SMILES |
COC(C[NH+](CCCl)CCCl)OC.[Cl-] |
synonyms |
ACETALDEHYDE, 2-(BIS(2-CHLOROETHYL)AMINO)-, DIMETHYL ACETAL, HYDROCHLO RIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)


benzene](/img/structure/B217147.png)




